molecular formula C11H17NO2S2 B11052884 2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine

2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine

Cat. No. B11052884
M. Wt: 259.4 g/mol
InChI Key: KMRHUZPIEDLDNM-UHFFFAOYSA-N
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Description

2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine is an organic compound that features a pyridine ring substituted with a butylsulfonyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine typically involves the following steps:

    Formation of the Sulfonyl Group: The butylsulfonyl group can be introduced by reacting butylthiol with an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like thionyl chloride (SOCl₂) to form butylsulfonyl chloride.

    Formation of the Sulfanyl Group: The ethylsulfanyl group can be introduced by reacting ethylthiol with a suitable halide, such as ethyl bromide, in the presence of a base like sodium hydride (NaH).

    Coupling Reaction: The final step involves coupling the butylsulfonyl and ethylsulfanyl groups to the pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the pyridine ring is activated by a leaving group such as a halide, and the sulfonyl and sulfanyl groups are introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the sulfonyl and sulfanyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), ethyl bromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine involves its interaction with molecular targets and pathways in biological systems. The sulfonyl and sulfanyl groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}pyridine
  • 2-{[2-(Methylsulfonyl)ethyl]sulfanyl}pyridine
  • 2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}pyridine

Uniqueness

2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. The butyl group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for specific applications in research and industry.

properties

Molecular Formula

C11H17NO2S2

Molecular Weight

259.4 g/mol

IUPAC Name

2-(2-butylsulfonylethylsulfanyl)pyridine

InChI

InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-15-11-6-4-5-7-12-11/h4-7H,2-3,8-10H2,1H3

InChI Key

KMRHUZPIEDLDNM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCSC1=CC=CC=N1

Origin of Product

United States

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